molecular formula C9H5F2NO B11075525 6,7-Difluoroquinolin-4-OL CAS No. 727683-58-1

6,7-Difluoroquinolin-4-OL

Cat. No.: B11075525
CAS No.: 727683-58-1
M. Wt: 181.14 g/mol
InChI Key: XMNIOWFLDGXFJS-UHFFFAOYSA-N
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Description

6,7-Difluoroquinolin-4-OL is a chemical compound belonging to the quinoline family. It is characterized by the presence of two fluorine atoms at the 6th and 7th positions and a hydroxyl group at the 4th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoroquinolin-4-OL typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 6,7-difluoroquinoline with a suitable hydroxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a catalyst like palladium on carbon to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoroquinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Difluoroquinolin-4-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.

    Medicine: Explored for its potential use in developing new drugs, particularly antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Difluoroquinolin-4-OL involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing bacterial cell death. This mechanism is similar to that of other fluoroquinolones, making it a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoroquinolin-4-OL is unique due to the specific positioning of the fluorine atoms, which enhances its chemical stability and biological activity compared to other quinoline derivatives. This unique structure contributes to its effectiveness as an antimicrobial agent and its potential for various scientific applications .

Properties

IUPAC Name

6,7-difluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNIOWFLDGXFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C2C1=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363680
Record name 6,7-DIFLUOROQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727683-58-1
Record name 6,7-DIFLUOROQUINOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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